molecular formula C13H11Br2N5 B6453893 5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2548997-75-5

5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6453893
CAS No.: 2548997-75-5
M. Wt: 397.07 g/mol
InChI Key: GQDXBVZAYFTBGR-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, an azetidine ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, an azetidine ring, and a pyridine ring . These rings are connected by carbon-carbon bonds, and the molecule also contains bromine and nitrogen atoms .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. For example, studies could investigate its reactivity, its physical and chemical properties, and its potential biological activity . Such research could lead to the development of new materials or drugs.

Mechanism of Action

Properties

IUPAC Name

5-bromo-2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2N5/c14-11-1-10(2-16)13(17-3-11)19-5-9(6-19)7-20-8-12(15)4-18-20/h1,3-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDXBVZAYFTBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Br)C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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